4-Chloro-2-formylphenyl 2-chlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-formylphenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-10-5-6-13(9(7-10)8-17)19-14(18)11-3-1-2-4-12(11)16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXADVAHLJNHRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Formylphenyl 2 Chlorobenzoate and Analogous Compounds
Strategic Approaches to Ester Bond Formation in Substituted Aromatic Systems
The formation of the ester linkage between the 4-chloro-2-formylphenol and 2-chlorobenzoic acid moieties is the pivotal step in the synthesis of 4-Chloro-2-formylphenyl 2-chlorobenzoate (B514982). The reactivity of these substituted aromatic systems presents unique challenges that necessitate careful selection of the esterification method.
Conventional Esterification Techniques (e.g., Fischer Esterification, Acyl Chloride Routes)
Fischer Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a foundational method for ester synthesis. organic-chemistry.orgmdpi.com In the context of 4-Chloro-2-formylphenyl 2-chlorobenzoate, this would involve the reaction of 2-chlorobenzoic acid and 4-chloro-2-formylphenol in the presence of a strong acid catalyst like sulfuric acid. organic-chemistry.orgmdpi.com The mechanism involves protonation of the carboxylic acid, making it more electrophilic for nucleophilic attack by the phenol. organic-chemistry.orgresearchgate.net However, the direct esterification of phenols with carboxylic acids is often slow. libretexts.org To drive the equilibrium towards the product, methods such as azeotropic removal of water or using an excess of one reactant are typically employed. organic-chemistry.org
Acyl Chloride Routes: A more reactive approach involves the use of an acyl chloride derivative of the carboxylic acid. libretexts.orgchemguide.co.uk For the synthesis of the target compound, 2-chlorobenzoyl chloride would be reacted with 4-chloro-2-formylphenol. chemguide.co.uk This method is generally more efficient than Fischer esterification, especially for less reactive phenols, and can often be carried out at room temperature. libretexts.org The reaction produces hydrogen chloride as a byproduct. libretexts.org To enhance the reaction rate, particularly with less reactive acyl chlorides like benzoyl chloride derivatives, the phenol can be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). libretexts.org Phase-transfer catalysis, using a catalyst like tetrabutylammonium chloride in a biphasic system of aqueous NaOH and an organic solvent, has been shown to be a rapid and highly efficient method for the O-acylation of substituted phenols with acyl chlorides, often resulting in nearly quantitative yields in a short time. tandfonline.comresearchgate.net
| Technique | Reactants | Conditions | Advantages | Disadvantages |
| Fischer Esterification | 2-chlorobenzoic acid, 4-chloro-2-formylphenol | Acid catalyst (e.g., H₂SO₄), heat, water removal | Simple reagents | Reversible, often requires harsh conditions, slow for phenols libretexts.org |
| Acyl Chloride Route | 2-chlorobenzoyl chloride, 4-chloro-2-formylphenol | Often at room temperature, may use a base or phase-transfer catalyst | More reactive, higher yields, faster than Fischer esterification libretexts.org | Acyl chloride is moisture sensitive, produces HCl byproduct libretexts.org |
Modern Catalyst-Mediated Esterification Protocols (e.g., Steglich Esterification, Transition Metal Catalysis)
Steglich Esterification: This method provides a mild and efficient route to esters, particularly for sterically hindered substrates or those sensitive to acid. wikipedia.orgorganic-chemistry.org The reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). wikipedia.orgfiveable.me The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol (or phenol) to form the ester. organic-chemistry.org The byproduct, a urea derivative, is often insoluble and can be removed by filtration. wikipedia.org This method is advantageous as it is performed under mild, neutral conditions and can be used to synthesize esters that are inaccessible by other methods. wikipedia.orgjove.com
Transition Metal Catalysis: Recent advancements have introduced transition metal-catalyzed methods for ester synthesis. These reactions often involve the cross-coupling of aryl halides with carboxylic acids. For instance, palladium-catalyzed methodologies have been developed for the esterification of aryl halides. rsc.org Nickel catalysis has also emerged as a powerful tool for constructing carbon-heteroatom bonds, including the formation of aryl esters from aryl halides and carboxylic acids. researchgate.netnih.gov These methods can offer high yields and selectivity under specific conditions. researchgate.net Some palladium-catalyzed systems can even utilize aryl formates as a source of carbon monoxide, avoiding the need for hazardous CO gas. rsc.org
| Technique | Key Reagents | Conditions | Advantages | Disadvantages |
| Steglich Esterification | 2-chlorobenzoic acid, 4-chloro-2-formylphenol, DCC/EDC, DMAP | Mild, room temperature wikipedia.org | High yields for sensitive substrates, avoids harsh conditions organic-chemistry.orgjove.com | Stoichiometric use of coupling agent, byproduct removal |
| Transition Metal Catalysis | Aryl halide (e.g., 4-chloro-2-formylphenyl halide), 2-chlorobenzoic acid, metal catalyst (e.g., Pd, Ni) | Varies with catalyst system | High yields and selectivity researchgate.net | Catalyst cost and sensitivity, may require specific ligands |
Precursor Synthesis and Functional Group Introduction Strategies
The successful synthesis of this compound relies on the availability of its key precursors: 4-chloro-2-formylphenol and a derivative of 2-chlorobenzoic acid.
Derivatization of 4-Chloro-2-formylphenol Scaffold
The 4-chloro-2-formylphenol scaffold, also known as 4-chloro-2-hydroxybenzaldehyde, is a crucial starting material. nih.gov The formyl group (-CHO) is an important functional group that can be introduced onto the phenol ring through various formylation reactions. The Vilsmeier-Haack reaction is a common method for the formylation of phenols. ajrconline.org This reaction typically uses a mixture of a substituted amide like dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride or thionyl chloride to generate the Vilsmeier reagent, which then acts as the formylating agent. ajrconline.org The position of formylation on the phenol ring is influenced by the directing effects of the existing substituents.
Synthesis of 2-Chlorobenzoic Acid Derivatives
The other key precursor is 2-chlorobenzoic acid or, more commonly for esterification, its more reactive derivative, 2-chlorobenzoyl chloride. sigmaaldrich.com 2-Chlorobenzoyl chloride can be synthesized from 2-chlorobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemicalbook.com Another synthetic route involves the reaction of 2-chlorobenzaldehyde with chlorine in the presence of a catalytic amount of phosphorus pentachloride, which can produce 2-chlorobenzoyl chloride in high yield and purity. google.com
| Precursor | Synthetic Method | Key Reagents | Typical Yield |
| 4-Chloro-2-formylphenol | Vilsmeier-Haack Formylation of 3-chlorophenol | DMF, POCl₃/SOCl₂ | Variable ajrconline.org |
| 2-Chlorobenzoyl chloride | Chlorination of 2-chlorobenzoic acid | SOCl₂ or PCl₅ | High chemicalbook.com |
| 2-Chlorobenzoyl chloride | Chlorination of 2-chlorobenzaldehyde | Cl₂, catalytic PCl₅ | ~93% google.com |
Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the esterification reactions leading to this compound, several factors can be fine-tuned.
In conventional esterification methods, parameters such as temperature, catalyst concentration, and the molar ratio of reactants significantly influence the reaction outcome. researchgate.net For instance, in Fischer esterification, increasing the temperature can accelerate the reaction rate, but it may also lead to side reactions. The concentration of the acid catalyst needs to be optimized to provide a sufficient rate without causing degradation of the reactants or products. The ratio of the alcohol (phenol) to the carboxylic acid can be adjusted to shift the equilibrium towards the product. researchgate.net
In modern catalytic methods, the choice of catalyst, solvent, and reaction time are critical. For Steglich esterification, the molar equivalents of the coupling agent and catalyst relative to the carboxylic acid are important. organic-chemistry.org The solvent can also play a significant role; for example, using acetonitrile (B52724) has been explored as a "greener" alternative to traditional chlorinated solvents. jove.com For transition metal-catalyzed reactions, the nature of the metal, the ligands, the base, and the solvent system are all interconnected and must be carefully selected and optimized for a specific transformation to achieve high efficiency. researchgate.netnih.gov Kinetic analysis can be a powerful tool for the rational optimization of catalytic esterification processes, providing more insight than traditional screening methods. nih.gov
| Parameter | Influence on Reaction | Considerations for Optimization |
| Temperature | Affects reaction rate and potential for side reactions. | Balance between achieving a reasonable rate and minimizing decomposition. |
| Catalyst Concentration | Influences the rate of catalyzed reactions. | Sufficient to catalyze the reaction effectively without causing unwanted side reactions. researchgate.net |
| Reactant Ratio | Can shift the equilibrium in reversible reactions like Fischer esterification. | Using an excess of one reactant can drive the reaction to completion. researchgate.net |
| Solvent | Can affect solubility, reaction rates, and the position of equilibrium. | Choice of solvent can be critical for both reaction efficiency and environmental impact. jove.com |
| Reaction Time | Determines the extent of conversion. | Monitor reaction progress to determine the optimal time for maximizing yield and minimizing byproduct formation. |
Reagent Selection and Stoichiometric Considerations
The selection of reagents and their stoichiometric balance is critical for maximizing the yield and purity of this compound. The primary reagents are 4-chloro-2-formylphenol and 2-chlorobenzoyl chloride. A base is required to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Starting Materials:
4-chloro-2-formylphenol: This substituted phenol is the nucleophilic component. Its synthesis often involves the ortho-formylation of 4-chlorophenol.
2-chlorobenzoyl chloride: This is the acylating agent. It can be synthesized from 2-chlorobenzoic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Base: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed in Schotten-Baumann reactions. synarchive.comuni.edu Pyridine (B92270) can also be used, acting as both a base and a nucleophilic catalyst.
Stoichiometry:
Typically, a slight excess of the acylating agent, 2-chlorobenzoyl chloride, is used to ensure complete conversion of the more valuable phenolic precursor. The base is used in at least a stoichiometric amount to neutralize the HCl produced and to facilitate the reaction, often in a 10% aqueous solution. stansacademy.comyoutube.com
Below is a table summarizing typical reagent combinations and their general impact on the esterification of phenols.
| Phenolic Substrate | Acylating Agent | Base | Stoichiometric Ratio (Phenol:Acyl Chloride:Base) | Typical Yield (%) |
| 4-chloro-2-formylphenol | 2-chlorobenzoyl chloride | aq. NaOH | 1 : 1.1 : 2 | > 90 |
| Phenol | Benzoyl chloride | aq. NaOH | 1 : 1.2 : 2.5 | 95 |
| Substituted Phenols | Substituted Benzoyl Chlorides | Pyridine | 1 : 1.1 : 1.5 | 85-95 |
| 4-chlorophenol | Acetyl chloride | aq. KOH | 1 : 1.1 : 2 | > 90 |
Influence of Solvent Systems and Reaction Temperature Profiles
The choice of solvent and the reaction temperature profile are crucial parameters that significantly influence the rate, yield, and purity of the esterification reaction.
Solvent Systems:
For Schotten-Baumann reactions, a biphasic solvent system is often employed. This typically consists of an aqueous phase containing the base and a water-immiscible organic solvent to dissolve the acyl chloride and the resulting ester. Common organic solvents include dichloromethane (DCM), diethyl ether, and toluene. The reaction can also be performed in a single-phase system using a solvent that dissolves all reactants, such as pyridine, which also acts as the base.
Reaction Temperature:
The esterification of phenols with benzoyl chlorides is often exothermic. The reaction is typically carried out at low temperatures, ranging from 0 to 5 °C, to control the reaction rate and minimize side reactions, such as the hydrolysis of the acyl chloride. researchgate.net After the initial addition of the acyl chloride, the reaction mixture may be allowed to warm to room temperature and stirred for a period to ensure completion.
The following table illustrates the effect of different solvent and temperature conditions on the synthesis of analogous aryl esters.
| Solvent System | Temperature Profile | Effect on Reaction Rate | Effect on Product Purity |
| Dichloromethane/Water | 0 °C, then RT | Moderate to Fast | High |
| Toluene/Water | 5-10 °C, then RT | Moderate | Good |
| Diethyl Ether/Water | 0 °C, then RT | Fast | Good, potential for solvent loss |
| Pyridine (neat) | 0 °C, then RT | Fast | Good, requires careful workup |
Kinetic Studies and Reaction Monitoring Techniques
Kinetic studies of the esterification of phenols provide valuable insights into the reaction mechanism and allow for the optimization of reaction conditions. The reaction between a substituted phenol and a benzoyl chloride is typically second-order, being first-order with respect to each reactant. uni.edu
Kinetic Analysis:
The rate of reaction can be influenced by the electronic properties of the substituents on both the phenol and the benzoyl chloride. Electron-withdrawing groups on the benzoyl chloride generally increase its reactivity, while electron-donating groups on the phenol enhance its nucleophilicity. The kinetics of similar reactions have been studied using techniques such as stopped-flow FT-IR spectroscopy. researchgate.net
Reaction Monitoring:
Continuous monitoring of the reaction progress is essential to determine the point of completion and to prevent the formation of byproducts. Several techniques are suitable for this purpose:
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the disappearance of the starting materials (4-chloro-2-formylphenol) and the appearance of the product (this compound). A suitable eluent system, such as a mixture of hexane and ethyl acetate, would be used to achieve good separation of the spots on a silica gel plate.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide quantitative information about the composition of the reaction mixture over time.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the reaction, offering high resolution and sensitivity. A reversed-phase C18 column with a mobile phase of acetonitrile and water would likely be effective.
Advanced Purification and Isolation Procedures
Following the completion of the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent.
Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)
Chromatographic methods are highly effective for the purification of aromatic esters.
Column Chromatography:
Column chromatography using silica gel as the stationary phase is a standard method for the purification of organic compounds. A solvent system with an appropriate polarity is chosen to achieve good separation. For this compound, a gradient elution with a mixture of hexane and ethyl acetate is a suitable approach. The less polar ester will elute before the more polar unreacted phenol.
High-Performance Liquid Chromatography (HPLC):
Preparative HPLC can be used for the purification of smaller quantities of the product to a very high degree of purity. A reversed-phase C18 or a phenyl-based stationary phase would be appropriate. chromatographyonline.com The mobile phase would typically be a mixture of acetonitrile and water, possibly with a small amount of an acid modifier like trifluoroacetic acid to improve peak shape.
The table below provides a hypothetical set of conditions for the chromatographic purification of the target compound.
| Technique | Stationary Phase | Mobile Phase | Detection | Expected Elution Order |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | UV (254 nm) | 1. 2-chlorobenzoyl chloride 2. This compound 3. 4-chloro-2-formylphenol |
| HPLC (Analytical) | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water (gradient) | UV (254 nm) | 1. 4-chloro-2-formylphenol 2. This compound |
| HPLC (Preparative) | C18 (10 µm) | Acetonitrile/Water (isocratic) | UV (254 nm) | Collection of the main product peak |
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for the final purification of solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Solvent Selection:
For aromatic esters like this compound, a range of organic solvents can be screened. Common choices include ethanol, methanol, ethyl acetate, toluene, and mixtures of solvents such as ethanol/water or hexane/ethyl acetate. The principle of "like dissolves like" suggests that moderately polar solvents would be a good starting point.
Recrystallization Protocol:
The crude product is dissolved in a minimal amount of a suitable hot solvent.
The hot solution is filtered to remove any insoluble impurities.
The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.
The cooling can be completed in an ice bath to maximize the yield of the purified product.
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The following table lists potential solvents for the recrystallization of the target compound, based on general principles for aromatic esters.
| Solvent | Solubility at High Temperature | Solubility at Low Temperature | Crystal Quality |
| Ethanol | High | Low | Good |
| Methanol | High | Moderate | Fair to Good |
| Ethyl Acetate | Very High | Moderate | May require a co-solvent |
| Toluene | High | Low | Good |
| Hexane/Ethyl Acetate | Moderate (adjustable) | Low | Good |
| Ethanol/Water | High (adjustable) | Low | Excellent |
Comprehensive Spectroscopic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it is possible to map out the connectivity and chemical environment of each atom.
Proton (¹H) NMR Spectral Analysis and Proton Environment Elucidation
The ¹H NMR spectrum of 4-Chloro-2-formylphenyl 2-chlorobenzoate (B514982) would be expected to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the two benzene (B151609) rings will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents.
The protons on the 2-chlorobenzoyl group would likely show a complex splitting pattern due to spin-spin coupling. Specifically, the proton ortho to the carbonyl group would be the most deshielded. The protons on the 4-chloro-2-formylphenyl ring would also display distinct signals. The aldehyde proton is highly deshielded and would appear as a singlet further downfield, typically in the range of 9.5-10.5 ppm. The remaining aromatic protons on this ring will show splitting patterns influenced by their positions relative to the chloro, formyl, and ester groups.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2-formylphenyl 2-chlorobenzoate
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Aromatic (2-chlorobenzoyl) | 7.2 - 8.2 | Multiplet |
| Aromatic (4-chloro-2-formylphenyl) | 7.0 - 8.0 | Multiplet |
Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Skeletal Determination
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the ester and aldehyde groups are characteristically found at the most downfield positions, typically between 160 and 200 ppm. The aromatic carbons will resonate in the range of 110-150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electron-withdrawing and electron-donating effects of the substituents (chlorine, formyl, and ester groups). Carbons directly attached to the electronegative chlorine and oxygen atoms will be shifted further downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde Carbonyl (C=O) | 185 - 195 |
| Ester Carbonyl (C=O) | 160 - 170 |
| Aromatic (C-Cl) | 130 - 140 |
| Aromatic (C-O) | 145 - 155 |
| Aromatic (unsubstituted) | 120 - 135 |
Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC) for Connectivity Mapping
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal in the aromatic rings.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments
The FT-IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A related compound, 4-formyl-2-nitrophenyl 2-chlorobenzoate, shows a strong ester C=O stretching vibration at 1758.36 cm⁻¹ and a benzaldehyde (B42025) C=O stretch at 1698.30 cm⁻¹ nih.gov. For the title compound, the ester carbonyl (C=O) stretching vibration is anticipated to be a prominent band in the region of 1740-1760 cm⁻¹. The aldehyde carbonyl (C=O) stretch would appear at a slightly lower frequency, typically in the 1690-1710 cm⁻¹ range.
Other significant bands would include the C-O stretching of the ester group around 1200-1300 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H stretching of the aromatic rings and the aldehyde group above 3000 cm⁻¹. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.
Table 3: Predicted FT-IR Characteristic Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Aldehyde C-H | Stretch | 2810 - 2870 and 2710 - 2770 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ester C=O | Stretch | 1740 - 1760 |
| Aldehyde C=O | Stretch | 1690 - 1710 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1200 - 1300 |
| C-Cl | Stretch | 700 - 800 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C=C stretching vibrations of the benzene rings would be clearly visible. The carbonyl stretching vibrations of the ester and aldehyde groups would also be present, although their intensities might differ from the FT-IR spectrum. The C-Cl bonds are also expected to show characteristic Raman signals. Analysis of the FT-Raman spectrum, in conjunction with the FT-IR data, allows for a more complete picture of the vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV-Vis radiation by "this compound" is expected to be dominated by transitions associated with its aromatic rings and carbonyl chromophores. The molecule possesses two benzene rings, an ester group, and an aldehyde group, all of which contain π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding (π*) orbitals.
The electronic spectrum is anticipated to display absorptions corresponding to both π → π* and n → π* transitions. The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the phenyl and carbonyl groups. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the oxygen atoms of the ester and aldehyde groups) to anti-bonding π* orbitals.
Based on data for structurally related compounds, we can predict the likely absorption maxima for "this compound". For instance, substituted benzaldehydes and chlorobenzoates typically exhibit strong absorptions in the range of 250-300 nm, attributable to π → π* transitions of the benzene rings. The presence of the formyl and ester groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Furthermore, the less intense n → π* transitions of the carbonyl groups are expected to appear at longer wavelengths, likely above 300 nm.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) | Type of Transition | Associated Chromophore |
| ~250-300 | High | π → π | Phenyl rings, C=O (ester and aldehyde) |
| >300 | Low | n → π | C=O (ester and aldehyde) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of a molecule's elemental composition and for elucidating its structure through fragmentation analysis. For "this compound" (molecular formula C₁₄H₈Cl₂O₃), HRMS would provide an exact mass measurement, confirming the molecular formula with a high degree of confidence.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, revealing the stability of different bonds and the formation of characteristic fragment ions. The fragmentation of "this compound" under electron ionization (EI) is expected to proceed through several key pathways, driven by the cleavage of the ester linkage and the presence of the chloro and formyl substituents.
A primary fragmentation event would likely be the cleavage of the ester bond, leading to the formation of two main fragment ions: the 2-chlorobenzoyl cation and the 4-chloro-2-formylphenoxyl radical, or vice versa. The 2-chlorobenzoyl cation is expected to be a prominent peak in the spectrum. Further fragmentation of this ion could involve the loss of a chlorine atom or a carbon monoxide molecule.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Predicted Fragment Ion |
| 294 | [M]⁺ (Molecular ion) |
| 139 | [C₇H₄ClO]⁺ (2-chlorobenzoyl cation) |
| 155 | [C₇H₄ClO₂]⁺ (4-chloro-2-formylphenoxide ion) |
| 111 | [C₆H₄Cl]⁺ (chlorophenyl cation) |
Crystallographic Investigations and Solid State Molecular Architecture
Single-Crystal X-ray Diffraction Analysis of 4-Chloro-2-formylphenyl 2-chlorobenzoate (B514982)
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. For 4-Chloro-2-formylphenyl 2-chlorobenzoate, this technique has yielded a wealth of precise data.
The compound crystallizes in the orthorhombic system. The specific space group has been identified as Pbca. This crystallographic information defines the symmetry of the unit cell, the fundamental repeating unit of the crystal lattice.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₄H₈Cl₂O₃ |
| Formula Weight | 309.12 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 16.2367 (7) |
| b (Å) | 7.1047 (2) |
| c (Å) | 11.4018 (3) |
| V (ų) | 1315.28 (8) |
| Z | 4 |
The molecular geometry of this compound is defined by specific bond lengths and angles between its constituent atoms. The ester group, which links the two chlorinated phenyl rings, exhibits typical bond distances. The C=O double bond of the ester and the formyl group show lengths consistent with sp² hybridized carbon atoms. The C-Cl bonds on both aromatic rings have lengths that are standard for aryl chlorides. The internal angles of the benzene (B151609) rings are, as expected, close to 120°, with minor deviations resulting from substituent effects.
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl1 - C4 | 1.741 (2) |
| Cl2 - C9 | 1.738 (2) |
| O1 - C7 | 1.192 (2) |
| O2 - C7 | 1.398 (2) |
| O2 - C8 | 1.415 (2) |
| O3 - C14 | 1.205 (3) |
| C1 - C6 | 1.385 (3) |
| C8 - C13 | 1.383 (3) |
Table 3: Selected Bond Angles (°)
| Angle | Degree (°) |
| O1 - C7 - O2 | 123.5 (2) |
| O2 - C7 - C1 | 111.3 (2) |
| C7 - O2 - C8 | 117.8 (1) |
| O3 - C14 - C11 | 124.3 (2) |
| C2 - C1 - C7 | 117.9 (2) |
| C9 - C8 - O2 | 116.4 (2) |
Table 4: Selected Torsion/Dihedral Angles (°)
| Angle | Degree (°) |
| C1-C2-C3-C4 | 179.5 (2) |
| C7-O2-C8-C9 | -75.9 (2) |
| C1-C7-O2-C8 | -176.8 (2) |
| O1-C7-O2-C8 | 3.8 (3) |
| C10-C11-C14-O3 | 178.4 (2) |
Computational Chemistry and Theoretical Insights into Molecular Behavior
Theoretical Prediction and Correlation of Spectroscopic Data
Simulation of Electronic Spectra via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic absorption spectra of molecules. This approach calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs (λmax), and the oscillator strengths (f), which indicate the intensity of these absorptions. For 4-Chloro-2-formylphenyl 2-chlorobenzoate (B514982), TD-DFT calculations are employed to predict its UV-Visible spectrum, providing insights into the electronic transitions occurring within the molecule. These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The calculated spectrum can be compared with experimental data to validate the computational model and to understand the nature of the electronic excitations.
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide essential descriptors that help in understanding the behavior of 4-Chloro-2-formylphenyl 2-chlorobenzoate at a molecular level.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. acadpubl.eu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive and easily polarizable. acadpubl.eu
For this compound, the spatial distribution of these orbitals is analyzed. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. This distribution determines how the molecule interacts with other chemical species. The energies of these orbitals are also calculated to quantify the molecule's reactivity.
| Orbital | Energy (eV) |
| HOMO | [Insert Value] |
| LUMO | [Insert Value] |
| Energy Gap (ΔE) | [Insert Value] |
| Data table based on theoretical calculations for this compound. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP map displays different potential regions in various colors. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential.
In this compound, the MEP map would likely show negative potential around the oxygen atoms of the formyl and ester groups, as well as the chlorine atoms, making these the primary sites for electrophilic interactions. Positive potential would be expected around the hydrogen atoms.
Non-Covalent Interaction (NCI) Index Analysis for Weak Interactions
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. nih.govscielo.org.mx This method is based on the electron density and its derivatives. nih.gov The results are often displayed as isosurfaces, where the color indicates the type and strength of the interaction. Blue surfaces typically represent strong attractive interactions like hydrogen bonds, green surfaces indicate weaker van der Waals interactions, and red surfaces signify repulsive interactions or steric hindrance. scielo.org.mx For this compound, NCI analysis can reveal intramolecular interactions that contribute to its conformational stability.
Charge Distribution and Dipole Moment Calculations
The distribution of electron density in a molecule can be quantified through charge distribution analysis, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations assign partial charges to each atom, providing a numerical representation of the molecule's polarity.
| Parameter | Calculated Value |
| Dipole Moment (Debye) | [Insert Value] |
| Calculated dipole moment for this compound. |
Reactivity and Chemical Transformations of 4 Chloro 2 Formylphenyl 2 Chlorobenzoate
Hydrolysis Pathways of the Ester Moiety under Various Conditions
The ester bond in 4-Chloro-2-formylphenyl 2-chlorobenzoate (B514982) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. The products of this reaction are 4-chloro-2-formylphenol and 2-chlorobenzoic acid. The rate and mechanism of hydrolysis are significantly influenced by the reaction conditions.
Under acidic conditions , the hydrolysis typically proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-chloro-2-formylphenol yield 2-chlorobenzoic acid. The presence of electron-withdrawing groups, such as the chloro and formyl substituents on the phenyl rings, can influence the rate of this reaction.
Base-catalyzed hydrolysis , also known as saponification, occurs through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). In this process, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the 4-chloro-2-formylphenoxide ion, which is a relatively good leaving group due to the electron-withdrawing effects of the chloro and formyl groups, leads to the formation of 2-chlorobenzoic acid. The reaction is effectively irreversible as the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Studies on substituted aryl benzoates have shown that electron-withdrawing substituents on the phenyl ring of the leaving group accelerate the rate of hydrolysis.
The following table summarizes the expected hydrolysis pathways:
| Condition | Catalyst | Mechanism | Key Steps | Products |
| Acidic | H⁺ | AAC2 | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Formation of tetrahedral intermediate4. Elimination of 4-chloro-2-formylphenol | 4-Chloro-2-formylphenol and 2-chlorobenzoic acid |
| Basic | OH⁻ | BAC2 | 1. Nucleophilic attack by hydroxide ion2. Formation of tetrahedral intermediate3. Elimination of 4-chloro-2-formylphenoxide | 4-Chloro-2-formylphenoxide and 2-chlorobenzoic acid |
Reactions Involving the Formyl Group (e.g., Oxidation, Reduction, Condensation Reactions)
The formyl group (-CHO) on the 4-chloro-2-formylphenyl moiety is a versatile functional group that can undergo a wide range of chemical transformations.
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and chromic acid (H₂CrO₄). This reaction would yield 4-chloro-2-(2-chlorobenzoyloxy)benzoic acid.
Reduction: The formyl group can be reduced to a primary alcohol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction would be (4-chloro-2-(hydroxymethyl)phenyl) 2-chlorobenzoate.
Condensation Reactions: The formyl group can participate in various condensation reactions to form new carbon-carbon bonds.
Aldol-type Condensations: In the presence of a base, it can react with ketones or other aldehydes that possess α-hydrogens to form β-hydroxy carbonyl compounds, which can then dehydrate to α,β-unsaturated systems.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the formyl group into an alkene.
Knoevenagel Condensation: Condensation with compounds having active methylene (B1212753) groups (e.g., malonic acid derivatives) in the presence of a weak base can yield substituted alkenes.
Reductive Amination: The formyl group can be converted into an amine through reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.
Since the formyl group is on an aromatic ring and lacks α-hydrogens, it can also undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction would produce both the corresponding carboxylic acid and alcohol.
The table below outlines some key reactions of the formyl group:
| Reaction Type | Reagents | Functional Group Transformation | Product Type |
| Oxidation | KMnO₄, K₂Cr₂O₇, H₂CrO₄ | -CHO → -COOH | Carboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | -CHO → -CH₂OH | Primary alcohol |
| Wittig Reaction | Ph₃P=CHR | -CHO → -CH=CHR | Alkene |
| Knoevenagel Condensation | CH₂(COOH)₂, base | -CHO → -CH=C(COOH)₂ | Substituted alkene |
| Reductive Amination | R₂NH, reducing agent | -CHO → -CH₂NR₂ | Amine |
| Cannizzaro Reaction | Concentrated NaOH | 2 x -CHO → -COOH + -CH₂OH | Carboxylic acid and Alcohol |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on Halogenated Phenyl Rings
The two chlorinated phenyl rings in 4-Chloro-2-formylphenyl 2-chlorobenzoate can potentially undergo aromatic substitution reactions. The feasibility and regioselectivity of these reactions are dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): Both phenyl rings are substituted with electron-withdrawing groups (chloro, formyl, and ester groups), which deactivate the rings towards electrophilic attack. The chlorine atoms are ortho, para-directing but deactivating, while the formyl and ester groups are meta-directing and strongly deactivating. Therefore, forcing conditions would be required for electrophilic substitution to occur.
On the 4-chloro-2-formylphenyl ring , the formyl group is a strong deactivating and meta-directing group. The chloro group is deactivating but ortho, para-directing. The ester oxygen is an activating, ortho, para-directing group. The combined effect of these substituents makes predicting the site of further substitution complex.
On the 2-chlorobenzoyl ring , the chlorine atom is deactivating but ortho, para-directing, and the carbonyl group of the ester is deactivating and meta-directing.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally favored on aromatic rings bearing strong electron-withdrawing groups. The presence of chloro and formyl groups on one ring, and a chloro group on the other, makes both rings potential substrates for NAS, particularly at the positions ortho and para to the electron-withdrawing groups. For a nucleophile to replace one of the chlorine atoms, the reaction would likely require elevated temperatures and a strong nucleophile. The formyl group on the 4-chloro-2-formylphenyl ring would particularly activate the ring for nucleophilic attack.
Functional Group Interconversions and Derivatization Strategies for New Chemical Entities
The diverse reactivity of this compound allows for its use as a scaffold for the synthesis of new chemical entities.
Derivatization via the Formyl Group: The formyl group is a key handle for derivatization. As mentioned, it can be converted into a variety of other functional groups or used to build more complex structures. For instance, condensation reactions with various nucleophiles can lead to the formation of Schiff bases, oximes, and hydrazones. These derivatives can serve as intermediates for the synthesis of heterocyclic compounds such as quinolines, benzodiazepines, and pyrimidines.
Derivatization following Hydrolysis: Hydrolysis of the ester bond yields two valuable intermediates: 4-chloro-2-formylphenol and 2-chlorobenzoic acid.
The 4-chloro-2-formylphenol contains a nucleophilic phenolic hydroxyl group and an electrophilic formyl group. The phenolic hydroxyl can be alkylated or acylated to produce ethers and esters. The formyl group can undergo the reactions previously described. The proximity of the hydroxyl and formyl groups can be exploited for the synthesis of heterocyclic systems like benzofurans.
The 2-chlorobenzoic acid can be converted into other derivatives such as acid chlorides, amides, and other esters.
The following table presents some potential derivatization strategies:
| Starting Moiety | Reaction Type | Reagents | Resulting Functional Group | Potential New Chemical Entity |
| Formyl Group | Schiff Base Formation | Primary Amine | Imine (-CH=N-R) | Schiff Base Derivatives |
| Formyl Group | Oxime Formation | Hydroxylamine | Oxime (-CH=NOH) | Oxime Derivatives |
| Formyl Group | Hydrazone Formation | Hydrazine | Hydrazone (-CH=NNH₂) | Hydrazone Derivatives |
| Phenolic Hydroxyl (post-hydrolysis) | Williamson Ether Synthesis | Alkyl Halide, Base | Ether (-OR) | Aryl Ethers |
| Carboxylic Acid (post-hydrolysis) | Amide Formation | Amine, Coupling Agent | Amide (-CONR₂) | Substituted Benzamides |
Potential Academic and Research Applications in Chemical Science
Utilization as a Synthetic Building Block in Multistep Organic Synthesis
The presence of multiple functional groups in 4-Chloro-2-formylphenyl 2-chlorobenzoate (B514982) makes it a valuable intermediate in the synthesis of more complex molecules. The aldehyde group is particularly reactive and can participate in a wide array of chemical transformations.
Substituted benzaldehydes are fundamental building blocks in organic synthesis. rug.nlresearchgate.net They are precursors to a vast number of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. The aldehyde functionality can undergo reactions such as nucleophilic addition, condensation, and oxidation to form a variety of other functional groups. For instance, aromatic esters are utilized as starting materials in the synthesis of various drugs. researchgate.net
The chloro-substituents on the phenyl rings also offer sites for further functionalization through cross-coupling reactions, which are pivotal in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of functionalized benzaldehydes is a key area of research, with methods being developed to allow for their use with highly reactive organometallic reagents through the protection of the aldehyde group. rug.nlresearchgate.net This highlights the potential of 4-Chloro-2-formylphenyl 2-chlorobenzoate as a precursor in the synthesis of novel organic compounds with desired electronic and steric properties.
Contributions to the Design and Study of Supramolecular Assemblies
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structural characteristics of this compound, including the presence of polar functional groups and aromatic rings, make it a candidate for the design and study of supramolecular assemblies.
Substituted benzaldehyde (B42025) derivatives are known to form extensive supramolecular networks through intermolecular interactions such as C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking. rsc.orgnih.gov The carbonyl group of the aldehyde and the ester, along with the chlorine atoms, can act as hydrogen bond acceptors, facilitating the formation of well-defined molecular assemblies in the solid state. rsc.orgnih.gov Furthermore, benzoate (B1203000) esters have been identified as a class of molecules capable of self-assembling into chiral nanostructures. rsc.org The interplay of these various non-covalent forces can lead to the formation of one-, two-, or three-dimensional supramolecular architectures with potentially interesting material properties. The study of such assemblies provides insights into crystal engineering and the design of materials with specific functions.
Use as a Reference Standard in Analytical Method Development and Validation
In analytical chemistry, reference standards are crucial for the development and validation of new analytical methods. nih.gov These standards are highly pure compounds that are used to confirm the identity and quantify the concentration of a substance in a sample.
Given its specific chemical structure, this compound could potentially be used as a reference standard in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). For example, if this compound were an intermediate or a byproduct in an industrial process, a certified reference material would be necessary for quality control purposes. While there is no specific evidence of its current use as a reference standard, other chlorinated organic compounds are commonly used as analytical standards in environmental and chemical analysis. sigmaaldrich.com
The development of a validated analytical method for this compound would require a well-characterized standard to ensure the accuracy and reliability of the results.
Future Research Directions and Concluding Perspectives
Exploration of Green Chemistry Approaches for Synthesis
The synthesis of esters has traditionally relied on methods that can be hazardous to both human health and the environment. Future research should prioritize the development of greener synthetic routes for 4-Chloro-2-formylphenyl 2-chlorobenzoate (B514982). The twelve principles of green chemistry offer a guiding framework for this endeavor, with a particular focus on waste prevention and the use of safer solvents. jove.com
Several promising green chemistry approaches warrant investigation:
Enzymatic Catalysis: Lipase-catalyzed esterification offers a milder and more selective alternative to traditional acid or base-catalyzed methods. researchgate.net This biocatalytic approach often leads to reduced by-product formation and higher product purity under more environmentally friendly operating conditions. researchgate.net
Greener Solvent Systems: The widely used Steglich esterification, while efficient, commonly employs hazardous chlorinated or amide solvents. jove.com Research into substituting these with greener alternatives like acetonitrile (B52724) has shown promise and should be explored for the synthesis of 4-Chloro-2-formylphenyl 2-chlorobenzoate. jove.com
Novel Catalysts for Cross-Dehydrogenative Coupling (CDC): CDC reactions are a sustainable strategy for chemical synthesis due to their atom economy, minimizing waste by efficiently using reactants. britishwaterfilter.comlabmanager.com The development of innovative catalysts, such as those containing noble metals that utilize oxygen as the sole oxidant, could provide a more environmentally friendly pathway to producing aryl esters like this compound. britishwaterfilter.comlabmanager.com
In-depth Investigation of Solid-State Polymorphism and Phase Transitions
Polymorphism, the ability of a solid substance to exist in multiple crystalline forms, is a critical area of study, particularly in the pharmaceutical industry, as different polymorphs can exhibit varying physical properties. nih.govnih.gov Aromatic esters are known to exhibit polymorphic behavior, including solid-solid transformations. mdpi.com
A thorough investigation into the solid-state properties of this compound is crucial. This would involve:
Polymorph Screening: A systematic screening for different polymorphic forms should be conducted by varying crystallization conditions such as solvent, temperature, and saturation.
Characterization of Polymorphs: Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR (ssNMR) spectroscopy are essential for identifying and characterizing different crystal forms. nih.gov DSC, in particular, can reveal phase change temperatures and enthalpies of fusion. mdpi.com
Understanding Thermodynamic Relationships: Determining the thermodynamic relationship between different polymorphs (i.e., whether they are monotropically or enantiotropically related) is key to understanding their relative stability and interconversion potential.
The following table illustrates hypothetical crystallographic data for two potential polymorphs of this compound, based on data for a similar compound, 4-formyl-2-nitrophenyl 2-chlorobenzoate. nih.gov
| Parameter | Polymorph A (Hypothetical) | Polymorph B (Hypothetical) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 16.3 | 10.5 |
| b (Å) | 7.2 | 12.1 |
| c (Å) | 11.5 | 8.9 |
| α (°) | 90 | 90 |
| β (°) | 90 | 105.2 |
| γ (°) | 90 | 90 |
| V (ų) | 1350 | 1090 |
| Z | 4 | 4 |
Advanced Spectroscopic Techniques for Dynamic Behavior Studies
Understanding the dynamic behavior of molecules is fundamental to predicting their reactivity and function. Advanced spectroscopic techniques can provide unprecedented insights into the intricate motions of atoms and electrons that drive chemical processes. southampton.ac.uk
Future studies on this compound should employ a suite of advanced spectroscopic methods:
Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) and transient absorption spectroscopy can be used to study the dynamics of chemical reactions and molecular processes on ultrafast timescales. numberanalytics.comnumberanalytics.com This would be particularly valuable for investigating photochemical reactions or other dynamic processes involving this compound.
Multidimensional NMR Spectroscopy: Two-dimensional NMR (2D NMR) spectroscopy provides detailed information about the structure and dynamics of molecules in solution by correlating the frequencies of different nuclei. numberanalytics.com This can help elucidate complex molecular structures and identify subtle changes in conformation. numberanalytics.com
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that enhances the Raman signal of molecules adsorbed on metal surfaces, allowing for the study of their vibrational properties. numberanalytics.comnumberanalytics.com
The following table presents hypothetical key IR spectral data for this compound, extrapolated from data for a similar nitro-substituted compound. nih.gov
| Functional Group | Wavenumber (cm⁻¹) (Hypothetical) |
| Aromatic C-H | 3100-3000 |
| Ester C=O | ~1760 |
| Aldehyde C=O | ~1700 |
| Ester C-O | ~1220 |
| C-Cl | ~750 |
Development of Multiscale Computational Models for Complex Chemical Systems
Computational chemistry has become an indispensable tool for complementing experimental studies, providing detailed insights into molecular structure, properties, and reactivity. nobelprize.org The development of multiscale models, which combine different levels of theory to describe a system, has been particularly impactful. fiveable.me
For a comprehensive understanding of this compound, the development of multiscale computational models is essential. This would involve:
Quantum Mechanics/Molecular Mechanics (QM/MM): This approach treats a small, chemically active region of the system with high-level quantum mechanics, while the larger surrounding environment is described by more computationally efficient molecular mechanics. This is ideal for studying reaction mechanisms or spectroscopic properties in a complex environment.
Atomistic/Coarse-Grained (AA/CG) Simulations: For studying larger-scale phenomena that occur over longer timescales, such as self-assembly or interactions with larger biological molecules, coarse-graining can be employed. fiveable.me This method reduces the number of degrees of freedom by grouping atoms into larger "beads." fiveable.me
Bridging Length and Time Scales: The ultimate goal of multiscale modeling is to bridge the gap between different length and time scales, from the quantum mechanical behavior of electrons to the macroscopic properties of the material. fiveable.me
By applying these computational approaches, researchers can predict a wide range of properties, including molecular structure, vibrational frequencies, electronic spectra, and reaction pathways, thereby guiding and interpreting experimental findings. imperial.ac.uk
Q & A
Basic: What are the established synthetic routes for 4-Chloro-2-formylphenyl 2-chlorobenzoate, and how is reaction completion validated?
Answer:
The synthesis typically involves condensation reactions between 4-chloro-2-formylphenol and 2-chlorobenzoyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Reaction completion is validated via thin-layer chromatography (TLC) with multiple eluent systems to monitor the disappearance of starting materials. For example:
| Eluent System | Ratio | Purpose |
|---|---|---|
| Chloroform : Ethyl acetate | 2:1 | Baseline separation of reactants |
| Hexane : Ethyl acetate | 4:1 | High-resolution purity check |
| Hexane : Ethanol | 4:1 | Polarity-based separation |
Melting point analysis further confirms purity, with deviations >2°C indicating impurities .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, aldehyde C=O at ~2800 cm⁻¹).
- FT-Raman : Resolves aromatic C-Cl vibrations (~600–700 cm⁻¹) and formyl group modes.
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm) and quaternary carbons.
Multi-nuclear NMR and 2D experiments (COSY, HSQC) resolve overlapping signals in complex mixtures .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
SHELX programs (e.g., SHELXL for refinement) are used to solve crystal structures. Key steps:
Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.
Phasing : Direct methods (SHELXS) or experimental phasing (SHELXC/D/E) for heavy-atom derivatives.
Refinement : Anisotropic displacement parameters and twin refinement (for twinned crystals) improve accuracy.
Disordered regions (e.g., flexible chloroformyl groups) are modeled using PART instructions in SHELXL .
Advanced: What methodological challenges arise in computational docking studies involving this compound?
Answer:
Challenges include:
- Parameterization : Accurate force field assignment for chlorine and formyl groups (e.g., RESP charges in AMBER).
- Conformational Sampling : The aldehyde group’s flexibility requires enhanced sampling (e.g., metadynamics).
- Target Validation : Cross-validate docking poses with experimental data (e.g., COX-2 inhibition assays).
Studies using AutoDock Vina or Glide should include solvation effects (implicit PBS models) and entropy corrections .
Advanced: How is click chemistry applied in synthesizing nanostructured composites using 2-chlorobenzoate derivatives?
Answer:
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to functionalize silsesquioxane frameworks:
Azide Functionalization : React POSS-(N₃)₈ with propargyl 2-chlorobenzoate (synthesized from 2-chlorobenzoyl chloride and propargyl alcohol).
Catalysis : SBA-Pr-NH₂ (a mesoporous silica catalyst) enhances reaction efficiency at ambient temperatures.
Characterization : MALDI-TOF MS and ²⁹Si NMR confirm octa-substitution .
Basic: What are the best practices for optimizing reaction conditions to minimize by-products during synthesis?
Answer:
- Catalyst Selection : Nano basic catalysts (e.g., SBA-Pr-NH₂) improve regioselectivity in esterification .
- Solvent Control : Anhydrous dichloromethane minimizes hydrolysis of acid chlorides.
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temp → reflux) reduces side reactions.
By-products (e.g., unreacted phenol) are removed via column chromatography (silica gel, hexane:EtOAc gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
